molecular formula C18H15N5O5S B11475419 Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11475419
M. Wt: 413.4 g/mol
InChI Key: RLMHWZKZTWCPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines a tetrazole ring, a thiophene ring, and a methoxyphenyl group

Preparation Methods

The synthesis of METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, potentially involving catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives, thiophene-containing molecules, and methoxyphenyl compounds. Compared to these, METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of these three functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C18H15N5O5S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15N5O5S/c1-27-11-8-9(5-6-10(11)24)15-13(16(25)12-4-3-7-29-12)14(17(26)28-2)19-18-20-21-22-23(15)18/h3-8,15,24H,1-2H3,(H,19,20,22)

InChI Key

RLMHWZKZTWCPKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CS4)O

Origin of Product

United States

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